molecular formula C13H19NO2 B3088156 3-(Benzylamino)-4-methylpentanoic acid CAS No. 118248-61-6

3-(Benzylamino)-4-methylpentanoic acid

Cat. No.: B3088156
CAS No.: 118248-61-6
M. Wt: 221.29 g/mol
InChI Key: CRGHGHLMEXVSAO-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4-methylpentanoic acid: is an organic compound that features a benzylamino group attached to a 4-methylpentanoic acid backbone

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Biochemical Pathways: Studied for its role in various biochemical pathways.

Medicine:

    Drug Development: Explored as a potential lead compound in drug discovery.

    Therapeutic Agents: Potential use as a therapeutic agent for certain medical conditions.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)-4-methylpentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpentanoic acid.

    Amidation: The carboxylic acid group of 4-methylpentanoic acid is converted to an amide using benzylamine under appropriate conditions.

    Hydrolysis: The amide is then hydrolyzed to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylamino)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzylamino derivatives.

Comparison with Similar Compounds

    3-(Phenylamino)-4-methylpentanoic acid: Similar structure but with a phenyl group instead of a benzyl group.

    4-Methylpentanoic acid: Lacks the benzylamino group, resulting in different chemical properties.

    3-(Benzylamino)butanoic acid: Shorter carbon chain, leading to variations in reactivity and applications.

Uniqueness: 3-(Benzylamino)-4-methylpentanoic acid is unique due to the presence of both the benzylamino and 4-methylpentanoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)12(8-13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGHGHLMEXVSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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